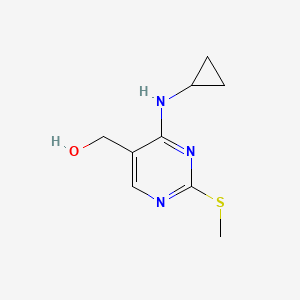
(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and methylsulfanyl groups. The final step involves the addition of the methanol group to the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation.
Comparación Con Compuestos Similares
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can be compared with other similar compounds, such as:
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]propane: Similar structure but with a propane group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]butane: Similar structure but with a butane group instead of methanol.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their functional groups.
Conclusion
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industry. Ongoing studies continue to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
Propiedades
Fórmula molecular |
C9H13N3OS |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H13N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4,7,13H,2-3,5H2,1H3,(H,10,11,12) |
Clave InChI |
CKAUBDFSCOMSLH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)NC2CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















